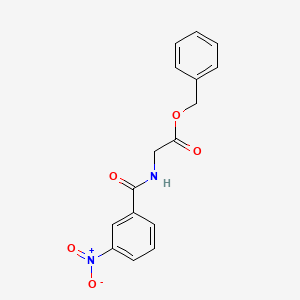N-(3-nitrobenzoyl)glycine benzyl ester
CAS No.:
Cat. No.: VC14063011
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H14N2O5 |
|---|---|
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | benzyl 2-[(3-nitrobenzoyl)amino]acetate |
| Standard InChI | InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20) |
| Standard InChI Key | AHRXAOZHYVDWHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Nitrobenzoyl)glycine benzyl ester (CHNO) consists of:
-
A glycine core (NH-CH-COOH), where:
-
The amino group is acylated by 3-nitrobenzoyl (3-NO-CH-CO-).
-
The carboxylic acid is esterified with benzyl alcohol (CH-CH-O-).
-
The nitro group at the meta position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Physicochemical Data
The benzyl ester enhances lipophilicity, making the compound suitable for organic synthesis and membrane permeability studies .
Synthesis and Reactivity
Route 1: Sequential Acylation and Esterification
-
Acylation of Glycine: Glycine reacts with 3-nitrobenzoyl chloride in basic aqueous conditions to form N-(3-nitrobenzoyl)glycine (m-nitrohippuric acid) .
-
Esterification: The carboxylic acid is treated with benzyl bromide and a base (e.g., KCO) in DMF to yield the benzyl ester .
Route 2: Direct Coupling
Glycine benzyl ester p-toluenesulfonate (commercially available ) reacts with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt), followed by purification .
Key Reactions
-
Hydrogenolysis: The benzyl ester is cleaved under H/Pd-C to regenerate N-(3-nitrobenzoyl)glycine .
-
Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, forming N-(3-aminobenzoyl)glycine benzyl ester .
Biochemical and Pharmacological Insights
Enzyme Interactions
Studies on substituted hippurates (e.g., 3-methylhippuric acid, K = 1.4 mM ) suggest that N-(3-nitrobenzoyl)glycine derivatives may act as substrates or inhibitors for enzymes like peptidyl α-hydroxylating monooxygenase (PHM). The nitro group’s electron withdrawal could modulate binding affinity .
Peptide Synthesis Applications
The benzyl ester serves as a protective group for carboxyl termini in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows orthogonal deprotection strategies . For example, the nitro group remains intact during Fmoc-based SPPS, enabling selective modifications .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, dark, anhydrous |
| PPE | Gloves, goggles, ventilation |
| Disposal | Incineration |
The compound is classified as a combustible solid (WGK 3 ). Nitroaromatics may decompose exothermically under heat .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Anticancer Agents: Nitro groups are precursors for amine functionalities in HDAC inhibitors .
-
Antimicrobials: Benzyl esters enhance cellular uptake of peptide analogs .
Material Science
Nitroaromatic moieties contribute to nonlinear optical (NLO) properties, relevant in polymer and sensor design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume